molecular formula C10H10N2O2 B2562210 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione CAS No. 1341473-69-5

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B2562210
CAS No.: 1341473-69-5
M. Wt: 190.202
InChI Key: NMOPMNNOMHSQAU-UHFFFAOYSA-N
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Description

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is a compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is characterized by a pyrrolidine ring substituted with a pyridinylmethyl group at the 3-position and two keto groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyridine-4-carboxaldehyde with succinimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The pyridinylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the pyridinylmethyl group.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is unique due to the presence of both a pyrrolidine ring and a pyridinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOPMNNOMHSQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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